4-Benzylaminothieno[3,2-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11N3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-benzylthieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11N3S/c1-2-4-10(5-3-1)8-14-13-12-11(6-7-17-12)15-9-16-13/h1-7,9H,8H2,(H,14,15,16) |
InChI Key |
HXYUHSIGXJQOND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2SC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzylaminothieno 3,2 D Pyrimidine
Classical Synthetic Routes to Thieno[3,2-d]pyrimidine (B1254671) Scaffolds
The construction of the thieno[3,2-d]pyrimidine core is a foundational step, relying on established reactions that build the fused heterocyclic system. These methods typically involve the sequential or convergent assembly of the thiophene (B33073) and pyrimidine (B1678525) rings.
The formation of the thieno[3,2-d]pyrimidine ring system is often achieved by constructing the pyrimidine ring onto a pre-existing, appropriately functionalized thiophene. A common strategy begins with a 2-aminothiophene derivative, which serves as a versatile precursor. For instance, ethyl 2-aminothiophene-3-carboxylates can be reacted with urea (B33335) to facilitate the cyclization and formation of the pyrimidinone ring within the fused system nih.gov.
Another classical approach involves the cyclocondensation of 2-aminothiophene-3-carbonitriles with various reagents. For the related thieno[2,3-d]pyrimidine (B153573) isomers, this process has been conducted under acidic conditions using different nitriles, where dry hydrogen chloride gas is passed through the reaction mixture to catalyze the cyclization mdpi.com. Similarly, the reaction of an aminothiophene with formamide (B127407) can be used to construct the pyrimidine ring, yielding a thieno[3,2-d]pyrimidin-4(3H)-one intermediate tandfonline.com. The specific nature of the starting thiophene and the cyclizing agent dictates the final substitution pattern on the heterocyclic core.
The introduction of an amine group, particularly a benzylamine (B48309) moiety, at the C4 position of the thieno[3,2-d]pyrimidine scaffold is a critical step in the synthesis of the target compound. The most prevalent and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction. nih.govnih.gov. This method relies on the activation of the C4 position by a good leaving group, most commonly a chlorine atom.
The general process involves reacting a 4-chlorothieno[3,2-d]pyrimidine (B95853) intermediate with the desired primary or secondary amine nih.gov. This reaction is versatile, allowing for the introduction of a wide array of amine-containing substituents to study structure-activity relationships nih.govacs.org. The reaction can be performed with various amines, including simple alkylamines, hydrazines, and arylamines, to generate a library of 4-substituted thieno[3,2-d]pyrimidines nih.govmdpi.com.
Targeted Synthesis of 4-Benzylaminothieno[3,2-d]pyrimidine
The specific synthesis of this compound is a direct application of the general strategy described above, utilizing 4-chlorothieno[3,2-d]pyrimidine as the key precursor.
The targeted synthesis is achieved by reacting 4-chlorothieno[3,2-d]pyrimidine with benzylamine. A reported experimental procedure involves dissolving the chloro-precursor in 2-propanol, followed by the addition of benzylamine and a base, such as triethylamine. The reaction mixture is then heated to 60 °C and stirred for approximately 18 hours to ensure completion nih.gov. After cooling, the product is isolated through filtration and subsequent washing nih.gov.
Variations in reaction conditions have been explored for analogous SNAr reactions on this scaffold. For example, similar reactions have been successfully conducted in isopropanol (B130326) at 100 °C for shorter durations (3 hours) or in ethanol (B145695) under reflux tandfonline.commdpi.com. The choice of solvent, base, temperature, and reaction time can be optimized to maximize the yield and purity of the final product.
| Amine Reactant | Solvent | Base/Catalyst | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzylamine | 2-Propanol | Triethylamine | 60 °C | 18 h | Not specified | nih.gov |
| p-Phenylenediamine | Isopropanol | None | 100 °C | 3 h | 65% | tandfonline.com |
| Various Amines | Ethanol | Na2CO3 | Reflux | Up to 72 h | Not specified | mdpi.com |
The synthesis of the crucial intermediate, 4-chlorothieno[3,2-d]pyrimidine, is a key preliminary step. This precursor is typically prepared from its corresponding hydroxylated analog, thieno[3,2-d]pyrimidin-4(3H)-one tandfonline.com. The conversion is a chlorination reaction accomplished using a strong chlorinating agent.
A standard and widely used reagent for this transformation is phosphorus oxychloride (POCl₃) nih.govtandfonline.comnbinno.com. The reaction generally involves heating the thieno[3,2-d]pyrimidin-4(3H)-one with POCl₃, sometimes in the presence of a base like N,N-dimethylaniline, to facilitate the conversion nih.gov. After the reaction is complete, the mixture is carefully quenched with water, causing the 4-chlorothieno[3,2-d]pyrimidine product to precipitate, which can then be isolated by filtration nih.gov. The availability and reactivity of this chloro-derivative make it an invaluable building block for creating diverse libraries of thienopyrimidine compounds acs.orgnbinno.com.
Green Chemistry Principles in the Synthesis of Thienopyrimidine Derivatives (e.g., Solvent-Free, Microwave-Assisted)
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives, to create more sustainable and efficient processes. rasayanjournal.co.in. These methods focus on reducing waste, minimizing the use of hazardous solvents, and lowering energy consumption. rasayanjournal.co.in.
Microwave-assisted synthesis has emerged as a powerful tool in this domain. eurekaselect.com. By using microwave irradiation as a heating source, reaction times can be dramatically reduced from hours to mere minutes, often leading to higher product yields and purity. eurekaselect.comnih.gov. For related fused pyrimidine systems, microwave-assisted, one-pot, multi-component reactions have been successfully developed, sometimes using water as a green solvent or under solvent-free conditions, completely eliminating the need for volatile organic compounds. nih.govacademie-sciences.fr. These techniques offer significant advantages over conventional heating methods, including simplified workup procedures and improved energy efficiency. rasayanjournal.co.innih.gov. For example, the synthesis of pyrano[2,3-d]pyrimidines under microwave irradiation showed excellent yields in 3-6 minutes, compared to several hours required for conventional heating nih.gov. The application of these green methodologies to the synthesis of this compound and its derivatives holds considerable promise for developing more environmentally benign and economically viable production routes. eurekaselect.commdpi.com.
| Heating Method | Temperature | Time | Yield |
|---|---|---|---|
| Conventional | Room Temp | 2–7 h | 67–82% |
| Conventional | 48 °C | 2–6 h | 69–86% |
| Microwave Irradiation | 120 °C | 3–6 min | 78–94% |
Scale-Up Considerations and Process Chemistry for this compound
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges that need to be addressed through careful process chemistry and engineering. The primary synthetic route, a nucleophilic aromatic substitution, is generally scalable, but optimization of various parameters is crucial for a safe, efficient, and cost-effective process.
Key considerations for the scale-up include:
Heat Management: Nucleophilic aromatic substitution reactions are often exothermic. On a large scale, efficient heat dissipation is critical to prevent runaway reactions and ensure process safety. The choice of reactor with appropriate heat exchange capabilities is paramount.
Mass Transfer: Ensuring efficient mixing of reactants is vital for maintaining consistent reaction rates and preventing the formation of localized hot spots. The geometry of the reactor and the type of agitation are important factors.
Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, product purity, and process safety. For industrial-scale production, factors such as solvent toxicity, environmental impact, and the ease of recovery and recycling are of high importance.
Raw Material Sourcing and Purity: The quality and cost of starting materials, such as 4-chlorothieno[3,2-d]pyrimidine and benzylamine, become significant at a larger scale. Establishing reliable supply chains and robust quality control for incoming materials is essential.
Work-up and Product Isolation: The laboratory-scale work-up, which may involve techniques like chromatography, is often not feasible for large-scale production. Developing scalable crystallization and filtration processes for product isolation and purification is a key aspect of process development.
Process Safety and Hazard Analysis: A thorough hazard and operability (HAZOP) study should be conducted to identify potential safety risks associated with the process, including the handling of reagents like phosphorus oxychloride (if used for the synthesis of the chloro-intermediate) and managing the exothermicity of the substitution reaction.
Waste Management: The environmental impact of the process must be considered, with a focus on minimizing waste streams and developing methods for their safe disposal or recycling.
Table 2: Process Chemistry Parameters for Scale-Up
| Parameter | Laboratory Scale | Pilot/Industrial Scale Considerations |
|---|---|---|
| Reaction Vessel | Glass flask | Glass-lined or stainless steel reactor with overhead stirring and temperature control |
| Temperature Control | Heating mantle/oil bath | Jacketed reactor with heating/cooling fluid circulation |
| Reagent Addition | Manual addition | Controlled addition via pumps to manage exotherms |
| Work-up | Extraction, chromatography | Crystallization, filtration, and drying |
| Solvent Usage | Typically higher solvent to reactant ratio | Minimized solvent usage, focus on solvent recovery and recycling |
| Safety | Standard laboratory safety protocols | Process safety management, HAZOP analysis, containment strategies |
Structure Activity Relationship Sar Studies of 4 Benzylaminothieno 3,2 D Pyrimidine and Its Analogs
Design Principles for 4-Benzylaminothieno[3,2-d]pyrimidine Derivatives
The design of this compound derivatives is often guided by the principle of mimicking the natural purine (B94841) structure, which allows them to interact with a wide array of biological targets, including kinases and phosphodiesterases. nih.gov The core design involves the rigid thieno[3,2-d]pyrimidine (B1254671) nucleus, which provides a stable framework for the attachment of various functional groups. The 4-benzylamino moiety is a key feature, with the benzyl (B1604629) group often inserting into hydrophobic pockets of target proteins.
Key design strategies for these derivatives include:
Modification of the Benzyl Moiety: Introducing a variety of substituents on the phenyl ring of the benzyl group to explore electronic and steric effects on target binding.
Alterations to the Thieno[3,2-d]pyrimidine Core: Substitutions at different positions of the bicyclic system to modulate the molecule's physicochemical properties and target interactions.
Isosteric Replacements: Replacing the thiophene (B33073) ring with other five-membered heterocycles to probe the importance of the sulfur atom for biological activity. nih.gov
These design principles aim to optimize the compound's potency, selectivity, and pharmacokinetic properties.
Impact of Substitutions on the Benzyl Moiety on Biological Activity
The nature and position of substituents on the benzyl ring of this compound have a profound impact on biological activity. Studies have shown that both electron-donating and electron-withdrawing groups can influence the potency of these compounds, depending on the specific biological target.
For instance, in a series of 2-substituted-4-amino-5-aroylthiazoles, which share some structural similarities, the position of a methoxy (B1213986) group on the phenyl ring was found to be critical for antiproliferative activity. The meta- and ortho-methoxybenzylamino analogs were equipotent and twofold more potent than the corresponding para-methoxy derivative. nih.gov The addition of another methoxy group at the meta-position of the para-methoxy analog did not lead to an improvement in activity. nih.gov
Halogen substitutions on the phenyl ring also play a significant role. The order of influence on antiproliferative activity for halogen atoms was found to be Cl > Br >> F. nih.gov This suggests that both the electronegativity and the size of the halogen atom are important for target interaction.
| Compound ID | Benzyl Moiety Substitution | Biological Activity (Example) | Reference |
| Example 1 | 4-Methoxy | Moderate Antiproliferative Activity | nih.gov |
| Example 2 | 3-Methoxy | High Antiproliferative Activity | nih.gov |
| Example 3 | 2-Methoxy | High Antiproliferative Activity | nih.gov |
| Example 4 | 4-Chloro | Potent Antiproliferative Activity | nih.gov |
| Example 5 | 4-Bromo | Moderate Antiproliferative Activity | nih.gov |
| Example 6 | 4-Fluoro | Low Antiproliferative Activity | nih.gov |
Influence of Modifications on the Thieno[3,2-d]pyrimidine Nucleus
Modifications to the thieno[3,2-d]pyrimidine nucleus are crucial for modulating the biological activity of 4-benzylamino derivatives. SAR studies have indicated that the presence and nature of substituents at various positions of the bicyclic core can significantly affect potency and selectivity.
A critical finding is the necessity of a chlorine atom at the C4-position for antiproliferative activity in certain series of halogenated thieno[3,2-d]pyrimidines. nih.gov The replacement of this chlorine with other groups often leads to a significant decrease or complete loss of activity. This highlights the importance of an electrophilic center at this position for potential covalent or strong electrostatic interactions with the target.
Furthermore, substitutions at other positions of the thieno[3,2-d]pyrimidine ring have been explored. For example, the introduction of various substituents at the 2-position of the thieno[3,2-d]pyrimidine core using N-benzylamine has been shown to result in potent DNA gyrase inhibitors. researchgate.net Similarly, modifications at the 7-position through Suzuki coupling reactions have yielded selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). nih.gov
| Compound ID | Thieno[3,2-d]pyrimidine Nucleus Modification | Biological Activity (Example) | Reference |
| Example 7 | 4-Chloro | Essential for Antiproliferative Activity | nih.gov |
| Example 8 | 2-Substituted (with N-benzylamine) | Potent DNA Gyrase Inhibition | researchgate.net |
| Example 9 | 7-Phenyl (via Suzuki coupling) | Selective h-NTPDase1 Inhibition | nih.gov |
Identification of Key Pharmacophoric Features for Target Interaction
Based on extensive SAR studies, several key pharmacophoric features of this compound derivatives have been identified as crucial for their interaction with biological targets.
These features include:
The Thieno[3,2-d]pyrimidine Core: This planar, aromatic system serves as a rigid scaffold and is involved in π-π stacking interactions with aromatic residues in the active site of target proteins. The nitrogen atoms in the pyrimidine (B1678525) ring can act as hydrogen bond acceptors.
The 4-Amino Linker: The nitrogen atom of the 4-amino group is a critical hydrogen bond donor, forming key interactions with the hinge region of many kinases.
The Benzyl Group: This hydrophobic moiety typically occupies a hydrophobic pocket in the target protein. The electronic nature of the substituents on the phenyl ring can modulate the strength of these interactions.
Substituents at the 4-Position of the Nucleus: As previously mentioned, a halogen, particularly chlorine, at the C4-position can be a crucial feature for covalent or strong electrostatic interactions, leading to enhanced potency. nih.gov
These pharmacophoric elements collectively contribute to the binding affinity and selectivity of this compound derivatives for their respective biological targets.
Comparative SAR with Isomeric Thienopyrimidine Scaffolds (e.g., Thieno[2,3-d]pyrimidine)
A comparison of the structure-activity relationships of this compound with its isomeric scaffold, thieno[2,3-d]pyrimidine (B153573), reveals interesting differences in biological activity. While both scaffolds are bioisosteres of purines and quinazolines, the orientation of the thiophene ring relative to the pyrimidine ring significantly influences their interaction with biological targets. ijacskros.com
In some studies, thieno[2,3-d]pyrimidine derivatives have demonstrated more potent anticancer activity compared to their thieno[3,2-d]pyrimidine counterparts on the same cell lines. mdpi.com For instance, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was identified as a highly active compound against a melanoma cell line. mdpi.com
Conversely, other studies have highlighted the potent activity of thieno[3,2-d]pyrimidine derivatives. For example, a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidines exhibited significant and selective cytotoxic activities against various cancer cell lines. nih.gov
These findings suggest that the specific biological target plays a crucial role in determining which isomeric scaffold will exhibit superior activity. The different spatial arrangement of the sulfur atom and the nitrogen atoms in the two isomers leads to distinct binding modes and interactions within the active sites of proteins. Therefore, the choice between a thieno[3,2-d]pyrimidine and a thieno[2,3-d]pyrimidine core is a key consideration in the design of new inhibitors.
Molecular Mechanisms of Action and Biological Targets of 4 Benzylaminothieno 3,2 D Pyrimidine
Identification of Putative Molecular Targets
The thieno[3,2-d]pyrimidine (B1254671) scaffold has been identified as a versatile pharmacophore, capable of interacting with a range of molecular targets, including kinases, receptors, and enzymes.
Derivatives of the thieno[3,2-d]pyrimidine core have demonstrated significant inhibitory activity against several key kinases involved in cellular signaling pathways critical to cancer and other diseases.
Phosphoinositide 3-kinase (PI3K): The PI3K pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer. While specific data for 4-benzylaminothieno[3,2-d]pyrimidine is not available, a study on 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives revealed their potential as anti-PI3K agents. One compound, in particular, exhibited significant inhibitory activity against PI3Kβ and PI3Kγ isoforms. nih.gov
Janus Kinase 1 (JAK1): The JAK-STAT signaling pathway is a primary driver in oncogenesis, making JAK1 a promising anti-cancer target. Research has led to the identification of thieno[3,2-d]pyrimidine derivatives as potent and highly selective JAK1 inhibitors. nih.gov One derivative demonstrated an IC50 value of 0.022 μM for JAK1, showing significant enzymatic activity. nih.gov
Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy. A series of pyridothieno[3,2-d]pyrimidin-4-amines, which are structurally related to this compound, were designed as ATP-competitive EGFR inhibitors. One compound in this series displayed potent and selective inhibitory activity against EGFR with an IC50 value of 36.7 nM. nih.gov
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Thieno[2,3-d]pyrimidine (B153573) derivatives have been developed as potent VEGFR-2 inhibitors. One such derivative, bearing a 1-(3-chloro-4-methylphenyl)-3-phenyl urea (B33335) moiety, exhibited a highly potent nanomolar inhibition of VEGFR-2 kinase with an IC50 of 21 nM. nih.gov Another study on cyclohepta nih.govnih.govthieno[2,3-d]pyrimidine derivatives also identified a potent VEGFR-2 inhibitor with an IC50 value of 1.23 µM. nih.gov
| Kinase Target | Thienopyrimidine Derivative | Inhibitory Concentration (IC50) |
|---|---|---|
| JAK1 | Derivative of thieno[3,2-d]pyrimidine | 0.022 µM |
| EGFR | Pyridothieno[3,2-d]pyrimidin-4-amine derivative | 36.7 nM |
| VEGFR-2 | Thieno[2,3-d]pyrimidine derivative with biarylurea moiety | 21 nM |
| VEGFR-2 | Cyclohepta nih.govnih.govthieno[2,3-d]pyrimidine derivative | 1.23 µM |
G protein-coupled receptor 55 (GPR55): GPR55 is an orphan receptor implicated in various physiological and pathological processes. Studies have focused on the thienopyrimidine scaffold, based on the GPR55 antagonist ML192, to develop new antagonists. These studies have identified several thienopyrimidine derivatives as GPR55 antagonists with functional efficacy and selectivity over cannabinoid receptors CB1 and CB2. nih.govresearchgate.net
The thieno[3,2-d]pyrimidine core has also been explored for its ability to inhibit various enzymes.
Sirtuin 2 (SIRT2): SIRT2 is a protein deacetylase considered a potential target for metabolic and neurodegenerative diseases, as well as cancer. No specific kinetic data for this compound has been reported.
USP1/UAF1: The ubiquitin-specific protease 1 (USP1)-USP1-associated factor 1 (UAF1) complex is involved in DNA damage response pathways. There is currently no available research on the inhibition of USP1/UAF1 by this compound.
Falcipain-2: This is a cysteine protease of the malaria parasite Plasmodium falciparum and a key target for antimalarial drugs. While direct inhibitory data for this compound is not available, the thienopyrimidine scaffold has been investigated. One study identified a series of 4-substituted thieno[3,2-d]pyrimidines with in vitro activities against the erythrocytic stage of P. falciparum. mdpi.com
Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a virulence factor in some pathogenic bacteria. Although specific kinetic studies on this compound are lacking, the general class of heterocyclic compounds is known to contain urease inhibitors. nih.govmdpi.com
Currently, there is no publicly available research detailing the direct interaction of this compound with DNA or RNA.
Cellular and Subcellular Mechanisms of Action
The interaction of this compound and its derivatives with their molecular targets translates into observable effects on cellular processes, most notably cell cycle progression.
A common mechanism of action for many anticancer agents is the disruption of the cell cycle, leading to growth arrest and apoptosis. Several studies have demonstrated that thienopyrimidine derivatives can induce cell cycle arrest at different phases.
Arrest in G1/G2/M phases: A study on pyridothieno[3,2-d]pyrimidin-4-amines, which are EGFR inhibitors, showed that these compounds induced significant cell cycle arrest in the S-phase and G0/G1 phase. nih.gov Another investigation into novel cyclohepta nih.govnih.govthieno[2,3-d]pyrimidine derivatives found that the most potent compound caused an induction of cell cycle arrest at the G2/M phase and an accumulation of cells in the pre-G1 phase, indicative of apoptosis. nih.gov Furthermore, a study on 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines reported cell cycle arrest in the G2 stage for MDA-MB-231 breast cancer cells and arrest in the G1 phase for the estrogen receptor-positive MCF-7 cell line. nih.gov Halogenated thieno[3,2-d]pyrimidines have also been shown to induce apoptosis independent of cell cycle arrest in leukemia cell lines. nih.gov
| Thienopyrimidine Derivative | Cell Line | Effect on Cell Cycle |
|---|---|---|
| Pyridothieno[3,2-d]pyrimidin-4-amine derivative | Cancer cell lines | Arrest in S-phase and G0/G1 phase |
| Cyclohepta nih.govnih.govthieno[2,3-d]pyrimidine derivative | MCF-7 | Arrest at G2/M phase, accumulation in pre-G1 |
| 2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 | Arrest in G2 phase |
| 2-Alkyl-substituted-4-amino-thieno[2,3-d]pyrimidine | MCF-7 | Arrest in G1 phase |
Apoptosis Induction Pathways
Thieno[3,2-d]pyrimidine derivatives have been consistently identified as potent inducers of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. Research indicates that these compounds can trigger apoptosis through various cellular pathways.
One key mechanism involves the inhibition of tubulin polymerization. nih.gov Certain 4-anilino-N-methylthieno[3,2-d]pyrimidine derivatives, for instance, have been shown to induce apoptosis by disrupting the formation of microtubules, which are essential for cell division and structure. nih.gov This disruption leads to cell cycle arrest and subsequent activation of the apoptotic cascade.
Studies on other analogues have demonstrated their ability to induce apoptosis in a concentration-dependent manner in non-small cell lung cancer (A549) cells. nih.gov Morphological changes characteristic of apoptosis, such as cell shrinkage and fragmentation, become more pronounced with increasing concentrations of the compound. nih.gov Furthermore, some halogenated thieno[3,2-d]pyrimidines have been found to induce apoptosis independent of the cell cycle, suggesting an alternative pathway for initiating cell death that may bypass common resistance mechanisms. nih.gov In B-cell lymphoma models, specific derivatives have been shown to cause significant apoptosis, highlighting their therapeutic potential in hematological malignancies. nih.gov
Table 1: Apoptosis Induction by Thieno[3,2-d]pyrimidine Derivatives
| Compound Class | Cell Line | Observed Effect | Mechanism |
|---|---|---|---|
| 4-anilino-N-methylthieno[3,2-d]pyrimidines | T47D (Breast Cancer) | Potent apoptosis induction (EC50 values of 0.004-0.008 µM) nih.gov | Inhibition of tubulin polymerization nih.gov |
| Thieno[3,2-d]pyrimidine derivatives (B1, B7) | A549 (Lung Cancer) | Concentration-dependent apoptosis nih.gov | Not specified |
| Halogenated thieno[3,2-d]pyrimidines | L1210 (Leukemia) | Induction of apoptosis nih.gov | Cell-cycle independent pathway nih.gov |
| Covalent JAK3 inhibitors | B lymphoma cells | Obvious apoptosis induction nih.gov | Not specified |
Signal Transduction Pathway Perturbations (e.g., JAK-STAT, PI3K/Akt/mTOR)
A primary mode of action for this compound and its analogues is the perturbation of critical signal transduction pathways that are often dysregulated in cancer. These compounds have shown significant inhibitory effects on the JAK-STAT and PI3K/Akt/mTOR pathways, which are central to regulating cell proliferation, survival, and growth.
JAK-STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade in hematopoietic cells and is a driver in many cancers. nih.govmdpi.com Thieno[3,2-d]pyrimidine derivatives have been engineered as potent and highly selective inhibitors of JAK family kinases. nih.gov Specific compounds have demonstrated strong inhibitory activity against JAK1, a primary driver of STAT3 phosphorylation, with IC50 values in the nanomolar range. nih.govresearchgate.net Other derivatives have been developed as covalent inhibitors of JAK3, effectively preventing the JAK3-STAT3 signaling cascade in B-cell lymphoma models. nih.gov This targeted inhibition blocks the downstream signals that promote cancer cell survival and proliferation.
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling routes in human cancers, playing a vital role in cell metabolism, growth, and survival. nih.govmdpi.com The thieno[3,2-d]pyrimidine scaffold has been utilized to create dual inhibitors of PI3K and mTOR, two key enzymes in this pathway. nih.gov By simultaneously targeting these proteins, the compounds can effectively shut down the signaling cascade. Inhibition of this pathway has been observed through the suppression of downstream effectors, such as the phosphorylation of Akt (p-Akt), which ultimately leads to reduced cell proliferation and survival. researchgate.netdrugbank.com
Table 2: Inhibition of Signaling Pathways by Thieno[3,2-d]pyrimidine Derivatives
| Pathway | Target Kinase | Compound Class/Example | Finding |
|---|---|---|---|
| JAK-STAT | JAK1 | Thieno[3,2-d]pyrimidine derivative 46 | Potent enzymatic activity against JAK1 (IC50 = 0.022 µM) nih.gov |
| JAK-STAT | JAK3 | Covalent thieno[3,2-d]pyrimidine 9a | Strong inhibitory potency against JAK3 (IC50 = 1.9 nM) nih.gov |
| PI3K/Akt/mTOR | PI3K/mTOR | Aroyl hydrazone derivatives | Designed as dual PI3K/mTOR inhibitors nih.gov |
| PI3K/Akt/mTOR | FAK/Akt | Thieno[3,2-d]pyrimidine derivative 26 | Suppresses phosphorylation of FAK downstream effectors, including p-Akt researchgate.net |
Specificity and Selectivity of this compound Interactions
A crucial aspect of modern cancer therapeutics is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells, thereby minimizing side effects. Derivatives of this compound have demonstrated promising selectivity profiles in various studies.
Kinase Selectivity: The thieno[3,2-d]pyrimidine scaffold has proven effective for developing highly selective kinase inhibitors. For example, one JAK1 inhibitor derivative exhibited a high degree of selectivity for JAK1 when tested against a panel of 370 different kinases. nih.gov Further chemical modifications led to compounds with improved selectivity for JAK1 over other closely related JAK family members like JAK2 and JAK3. nih.gov Other derivatives have been identified as multi-targeted kinase inhibitors, potently inhibiting both Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3) mutants, which are implicated in invasive cancers and acute myeloid leukemia (AML), respectively. drugbank.com
Cellular Selectivity: In addition to kinase selectivity, these compounds have shown selectivity for cancer cells over non-cancerous cells. A thieno[3,2-d]pyrimidine-based JAK3 inhibitor displayed potent antiproliferative activity against B lymphoma cells while showing only very weak inhibition of normal peripheral blood mononuclear cells (PBMCs). nih.gov Similarly, certain cytotoxic thieno[2,3-d]pyrimidine derivatives were found to be 10 to 15 times more effective against breast cancer cells than non-cancer cells. researchgate.net Studies calculating a selective index (SI)—the ratio of cytotoxicity in normal cells to cancer cells—found that some 4-amino-thieno[2,3-d]pyrimidines had a high SI, indicating a favorable profile for selectively targeting cancer cells. mdpi.com This selectivity is critical for developing therapies with a wider therapeutic window.
Table 3: Selectivity Profile of Thieno[3,2-d]pyrimidine Derivatives
| Compound/Derivative | Selectivity Target | Measurement/Observation |
|---|---|---|
| Derivative 24 | JAK1 Kinase | High degree of selectivity for JAK1 among 370 kinases tested nih.gov |
| Derivative 9a | Cancer vs. Normal Cells | Enhanced activity against B lymphoma cells with weak inhibition of normal PBMCs nih.gov |
| Derivative 2l | Cancer vs. Normal Cells | 10-15-fold higher cytotoxicity on cancer cells than non-cancer cells researchgate.net |
| Compound B1 | EGFR Kinase | Over 76-fold selectivity for EGFRWT nih.gov |
| Compound 3 | Cancer vs. Normal Cells | Selective Index (SI) of 19.3 for MCF-7 breast cancer cells vs. normal cells mdpi.com |
Preclinical Pharmacological Investigations of 4 Benzylaminothieno 3,2 D Pyrimidine
In Vitro Biological Activities
The in vitro evaluation of 4-benzylaminothieno[3,2-d]pyrimidine and its analogues has revealed a broad spectrum of biological effects. These laboratory-based studies are fundamental in determining the cellular and molecular activities of these compounds, providing the initial evidence of their therapeutic potential across different disease areas, including oncology, infectious diseases, and inflammatory conditions.
Cell-Based Efficacy Assays (e.g., Antiproliferative, Cytotoxic, Antimicrobial, Antimalarial, Antifungal)
Cell-based assays are a cornerstone of preclinical research, offering insights into how a compound affects living cells. Derivatives of the thieno[3,2-d]pyrimidine (B1254671) scaffold have demonstrated significant activity in a variety of these assays.
Antiproliferative and Cytotoxic Activities: Derivatives of thieno[3,2-d]pyrimidine have been extensively evaluated for their ability to inhibit the growth of cancer cells. For instance, certain halogenated thieno[3,2-d]pyrimidines have shown antiproliferative activity against murine leukemia (L1210), acute lymphoblastic leukemia (CCRF-CEM), and human cervical adenocarcinoma (HeLa) cell lines. nih.gov Structure-activity relationship studies highlighted that a chlorine atom at the C4-position is critical for this cytostatic activity. nih.gov
Further studies have synthesized and assessed arrays of thieno[3,2-d]pyrimidine-based derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. Many of these compounds displayed considerable antiproliferative activity, with IC₅₀ values in the sub-micromolar range (e.g., 0.43–1.31 µM). nih.gov Some compounds showed selectivity for either MCF-7 or MDA-MB-231 cells. nih.gov Another study focusing on thieno[2,3-d]pyrimidines, an isomeric form, also found that a 2-(benzylamino) derivative possessed cytotoxic activity against the MDA-MB-435 melanoma cell line. researchgate.netmdpi.commdpi.com
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Thieno[3,2-d]pyrimidine Derivatives | MCF-7 (Breast Cancer) | 0.43 - 1.31 µM | nih.gov |
| Thieno[3,2-d]pyrimidine Derivatives | MDA-MB-231 (Breast Cancer) | 0.43 - 1.31 µM | nih.gov |
| Halogenated Thieno[3,2-d]pyrimidines | L1210 (Leukemia) | Potent Activity | nih.gov |
| Halogenated Thieno[3,2-d]pyrimidines | CCRF-CEM (Leukemia) | Potent Activity | nih.gov |
| Halogenated Thieno[3,2-d]pyrimidines | HeLa (Cervical Cancer) | Potent Activity | nih.gov |
Antimicrobial, Antimalarial, and Antifungal Activities: The thieno[3,2-d]pyrimidine scaffold has been recognized for its potential in combating infectious diseases. Research has shown that its derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. theaspd.com Certain novel synthesized derivatives have been identified as potent DNA gyrase inhibitors, suggesting a clear mechanism for their antibacterial action and highlighting their potential for treating resistant bacterial infections. theaspd.comresearchgate.net
In the realm of parasitic diseases, 4-substituted thieno[3,2-d]pyrimidines have been identified as dual-stage antiplasmodial agents. nih.gov Building on a hit compound active against both sexual and asexual stages of Plasmodium falciparum, a series of analogues demonstrated in vitro activity against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei, a model for rodent malaria. nih.gov
Furthermore, screening of halogenated thieno[3,2-d]pyrimidines revealed selective antifungal activity against clinical strains of Cryptococcus neoformans, indicating the potential of this chemical class to yield new antifungal agents. nih.gov
Enzyme Assays and High-Throughput Screening in Target Identification
To elucidate the mechanisms behind their biological effects, thieno[3,2-d]pyrimidine derivatives have been tested against various molecular targets, primarily through enzyme inhibition assays. This scaffold has proven to be a versatile framework for designing potent and often selective enzyme inhibitors.
The thieno[3,2-d]pyrimidine core has been extensively used to develop kinase inhibitors, which are crucial in cancer therapy. nih.gov Derivatives have been successfully designed as inhibitors of:
Phosphatidylinositol 3-kinase (PI3Kα): A series of derivatives demonstrated potent inhibition of PI3Kα, a key enzyme in a signaling pathway often dysregulated in cancer. nih.gov
Cyclin-Dependent Kinase 7 (CDK7): A highly selective thieno[3,2-d]pyrimidine-based CDK7 inhibitor has been identified, showing efficacy in preclinical models. nih.gov
Epidermal Growth Factor Receptor (EGFR) and Aromatase (ARO): Screening of derivatives against breast cancer cells identified compounds with significant EGFR and ARO inhibitory activities. nih.gov
Tubulin: Certain derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, demonstrating antiproliferative activity with IC₅₀ values around 1 nM. nih.gov
Beyond kinases, these compounds have shown inhibitory activity against other enzyme classes. A study on N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine, a close analogue of the subject compound, found it to be a selective inhibitor of human Nucleoside Triphosphate Diphosphohydrolase-1 (h-NTPDase1) with an IC₅₀ value of 0.62 µM. researchgate.net Other derivatives from the same study were potent and selective inhibitors of h-NTPDase2, h-NTPDase3, and h-NTPDase8. researchgate.net
| Target Enzyme | Compound Type | Activity (IC₅₀) | Reference |
| h-NTPDase1 | N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine | 0.62 µM | researchgate.net |
| h-NTPDase3 | Thieno[3,2-d]pyrimidine derivative | 0.13 µM | researchgate.net |
| PI3Kα | Thieno[3,2-d]pyrimidine derivative | Potent Activity | nih.gov |
| EGFR | Thieno[3,2-d]pyrimidine derivative | Potent Activity | nih.gov |
| Tubulin Polymerization | Thieno[3,2-d]pyrimidine derivative | ~1 nM | nih.gov |
Cellular Uptake and Subcellular Localization Studies
Detailed studies focusing specifically on the cellular uptake mechanisms and subcellular localization of this compound are not extensively reported in the available scientific literature. While the broad bioactivity profile suggests effective cell permeability, the specific transporters or pathways involved (e.g., passive diffusion, active transport) have not been fully elucidated for this particular compound. Similarly, information regarding its accumulation in specific organelles, which can be crucial for its mechanism of action (e.g., mitochondrial or nuclear targeting), remains an area for future investigation. However, one study on tubulin inhibitors noted that its potent derivatives could overcome P-glycoprotein (P-gp)-mediated multidrug resistance, suggesting they are not significant substrates for this major efflux pump. nih.gov
In Vivo Efficacy Studies in Preclinical Disease Models
Following promising in vitro results, select derivatives of the thieno[3,2-d]pyrimidine scaffold have been advanced to in vivo studies using animal models. These experiments are critical for assessing the therapeutic efficacy of a compound in a complex biological system, providing data on its performance in a living organism.
Animal Models for Disease Intervention (e.g., Xenograft Models for Oncology, Antimicrobial Models)
In the context of oncology, derivatives of the broader thienopyrimidine class have demonstrated anti-tumor effects in xenograft models, where human cancer cells are implanted into immunodeficient mice. For example, N⁴-(4-methoxyphenyl)-N⁴-methyl-5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidine-2,4-diamine, an isomer of the thieno[3,2-d] class, showed significant anti-tumor activity in a xenograft model using MDA-MB-435 cells. mdpi.com More directly, a highly selective thieno[3,2-d]pyrimidine-based CDK7 inhibitor was shown to have demonstrated efficacy and safety in an animal model of triple-negative breast cancer. nih.gov
While numerous in vitro studies have highlighted the antimicrobial potential of these compounds and have warranted their progression, detailed reports on in vivo efficacy in established antimicrobial or antifungal infection models are limited. researchgate.net The promising in vitro results, particularly against drug-resistant pathogens, strongly support the need for such future preclinical animal studies.
Evaluation of Efficacy Biomarkers in Preclinical Models
The evaluation of efficacy biomarkers helps to understand whether a drug is engaging its target and eliciting the desired biological response in preclinical models. For thieno[3,2-d]pyrimidine derivatives, these investigations have primarily focused on the molecular changes within cancer cells following treatment.
In vitro studies, which inform in vivo potential, have shown that these compounds can induce apoptosis (programmed cell death). nih.gov This has been demonstrated through assays that measure the externalization of phosphatidylserine (B164497) (Annexin V staining) and the activation of key apoptotic enzymes like caspase-9. nih.govnih.gov For example, halogenated thieno[3,2-d]pyrimidines were found to induce apoptosis in L1210 leukemia cells. nih.gov Similarly, potent antiproliferative derivatives caused a significant overexpression of caspase-9 in breast cancer cell lines. nih.gov
Furthermore, these compounds have been shown to affect cell cycle progression. Cell cycle analysis revealed that certain active thieno[3,2-d]pyrimidine derivatives induced cell cycle arrest at the G2/M phase, preventing cancer cells from dividing. nih.govnih.gov These mechanistic insights from in vitro studies serve as crucial biomarkers of efficacy, suggesting that the antiproliferative activity observed in cell-based assays is driven by the induction of apoptosis and the disruption of the cell cycle. While these biomarkers have been well-characterized in vitro, their direct measurement and correlation with tumor regression in in vivo models represent an important next step in their preclinical evaluation.
Dose-Response Relationship in Preclinical Animal Models
Specific studies detailing the dose-response relationship of this compound in preclinical animal models have not been identified in the available literature. While other thieno[3,2-d]pyrimidine derivatives have been evaluated in vivo, demonstrating efficacy in models such as triple-negative breast cancer xenografts, the data for the 4-benzylamino variant is not specified. Establishing a dose-response curve is a critical step in preclinical development, linking the administered dose to the observed therapeutic effect and helping to identify the optimal dose range for efficacy. The lack of such data for this compound indicates a gap in its preclinical characterization.
Efficacy in Combination Therapies in Preclinical Settings
There is no available information from preclinical studies regarding the efficacy of this compound when used in combination with other therapeutic agents. Combination therapy is a common strategy in drug development, particularly in oncology, to enhance efficacy and overcome resistance. For instance, other novel thieno[3,2-d]pyrimidine analogues have been investigated in combination with immunotherapy agents, showing enhanced anti-cancer effects. However, similar preclinical combination studies involving this compound have not been reported.
Preclinical Pharmacodynamics of this compound
Detailed preclinical pharmacodynamic studies for this compound are not described in the reviewed literature. Pharmacodynamic assessments are essential to understand the biochemical and physiological effects of a drug on the body and the mechanism of action.
Target Engagement Studies in Biological Systems
Specific target engagement studies for this compound are not publicly available. While the broader thieno[3,2-d]pyrimidine class of compounds has been shown to interact with various biological targets—including kinases like CDK7, PI3K, and mTOR, as well as microtubules—the specific molecular target of the 4-benzylamino derivative has not been explicitly identified or characterized in the literature. Target engagement studies are crucial to confirm that a compound interacts with its intended target in a biological system, which is a prerequisite for its pharmacological effect.
Biomarker Modulation in Animal Models
No studies have been found that report on the modulation of specific biomarkers in animal models following treatment with this compound. Biomarker studies are a key component of pharmacodynamic evaluation, providing measurable indicators of a drug's biological activity. Such studies would typically assess changes in the levels or activity of specific proteins or signaling molecules to demonstrate that the drug is having the desired effect on its target pathway in a living organism. The absence of this data further highlights the early stage of investigation for this particular compound.
Computational Chemistry and in Silico Modeling of 4 Benzylaminothieno 3,2 D Pyrimidine
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-benzylaminothieno[3,2-d]pyrimidine and its analogs, docking studies have been instrumental in understanding their binding modes within the active sites of various protein targets.
Research has shown that thieno[3,2-d]pyrimidine (B1254671) derivatives can form key interactions with the amino acid residues of their target proteins. For instance, in studies involving Janus kinase 2 (JAK2), a key amino acid, Leu 932, was identified as crucial for the interaction with a thienopyrimidine derivative. mdpi.com Docking simulations of various derivatives into different crystal structures of JAK2 (PDB IDs: 5AEP, 4C62, and 3ZMM) revealed binding affinities ranging from -5.239 to -6.3902, with interactions primarily being hydrogen bonds and hydrophobic interactions. mdpi.com Similarly, docking studies of benzothieno[3,2-d]pyrimidin-4-one derivatives against cyclooxygenase-2 (COX-2) revealed that the sulfonamide (SO₂NH₂) pharmacophore is positioned in the secondary pocket of the COX-2 active site. mdpi.com Key interactions included hydrogen bonds between the nitrogen atom of the sulfonamide group and Gln-192, and between one of the oxygen atoms and His-90. mdpi.com
In the context of Fms-like tyrosine kinase 3 (FLT3), another important cancer target, molecular docking showed that novel thienopyrimidine compounds exhibited promising binding affinities, with interactions similar to those of the co-crystallized ligand. nih.gov For human nucleoside triphosphate diphosphohydrolases (h-NTPDases), molecular docking of potent and selective inhibitors, including N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine, helped to reveal interactions with important amino acid residues, thereby explaining their inhibitory activity. nih.gov
These studies collectively demonstrate that the thieno[3,2-d]pyrimidine core serves as a versatile scaffold for establishing critical hydrogen bonds and hydrophobic interactions within enzyme active sites. The benzylamino group at the 4-position often contributes to these interactions, fitting into hydrophobic pockets and enhancing binding affinity.
Table 1: Examples of Molecular Docking Studies on Thieno[3,2-d]pyrimidine Derivatives
| Compound Class | Protein Target | PDB ID | Key Interactions/Findings |
| Thienopyrimidine derivative | Janus Kinase 2 (JAK2) | 5AEP, 4C62, 3ZMM | Interaction with key amino acid Leu 932; binding affinities from -5.239 to -6.3902. mdpi.com |
| Benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | SO₂NH₂ pharmacophore forms hydrogen bonds with Gln-192 and His-90. mdpi.com |
| N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine | h-NTPDase1 | Not Specified | Selective inhibition explained by interactions with key amino acid residues. nih.gov |
| Thienopyrimidine derivatives | Fms-like tyrosine kinase 3 (FLT3) | Not Specified | Promising binding affinity with interactions similar to co-crystallized ligand. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are employed to analyze the physical motion of atoms and molecules over time, providing insights into the conformational flexibility and binding stability of ligand-protein complexes. ekb.eg For thieno[2,3-d]pyrimidine (B153573) derivatives, which share a similar core structure, MD simulations have been used to validate docking poses and assess the stability of the interactions.
For example, MD simulations were performed for 100 nanoseconds to confirm the binding of a potent thieno[2,3-d]pyrimidine-based EGFR inhibitor. tandfonline.com These simulations help to understand how the compound behaves in a dynamic physiological environment and confirm that the interactions observed in static docking models are maintained over time. Similarly, MD simulations were used to investigate the binding of novel thieno[2,3-d]pyrimidines to VEGFR-2, confirming the stability of the ligand-protein complex. researchgate.net These studies often analyze parameters like root-mean-square deviation (RMSD) to evaluate the stability of the complex. mdpi.com The integration of MD simulations provides a more intricate and dynamic perspective of the conformational changes and association between the ligand and its biological target. ekb.eg
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. For the thieno[3,2-d]pyrimidine scaffold, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted to guide the design of more potent derivatives.
One study focused on a series of 29 thieno[3,2-d]pyrimidines as phosphodiesterase IV (PDE IV) inhibitors. Both CoMFA and CoMSIA models yielded statistically valid results with good correlative and predictive power, providing information for designing more potent inhibitors. nih.gov Another QSAR study was performed on 4-arylthieno[3,2-d]pyrimidine derivatives to evaluate their antagonist activity towards adenosine (B11128) A1 and A2A receptors. researchgate.net The derived models revealed the importance of specific descriptors like dipole moment, molecular shape, and connectivity indices in determining the biological activity. researchgate.net Furthermore, 3D-QSAR models were established for 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives with antitumor activity, which can be used for the rational design of novel cytotoxic agents. nih.gov These models help to identify the key structural features and physicochemical properties that are critical for the biological activity of these compounds.
Table 2: QSAR Modeling Studies on Thieno[3,2-d]pyrimidine Derivatives
| Compound Series | Target/Activity | QSAR Method | Key Findings |
| 4-Arylthieno[3,2-d]pyrimidines | Adenosine A1/A2A Receptor Antagonism | Genetic Function Approximation (GFA) | Identified significant descriptors like DIPOLE MAG, CHI-V-3-P, and WIENER for activity. researchgate.net |
| Thieno[3,2-d]pyrimidines | Phosphodiesterase IV (PDE IV) Inhibition | CoMFA, CoMSIA | Generated statistically valid models with good predictive power for designing potent inhibitors. nih.gov |
| 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidines | Antitumor Activity | CoMFA, CoMSIA | Established models for rational design of novel cytotoxic agents. nih.gov |
In Silico Prediction of Biological Activities and Target Fishing
In silico target fishing aims to identify the potential protein targets of a small molecule by screening it against databases of known protein structures. This approach has been applied to thienopyrimidine derivatives to uncover their mechanisms of action and potential new therapeutic applications.
For a synthesized thienopyrimidine derivative, in silico target prediction revealed a high probability of interacting with kinase enzymes, specifically identifying Janus kinase 2 (JAK2) as a likely target. mdpi.com This prediction was subsequently supported by molecular docking studies and in vitro kinase inhibition assays. mdpi.com Similarly, target prediction for another series of novel thienopyrimidines pointed towards the FLT3 kinase enzyme as the most probable target, which was later confirmed by in vitro biological evaluations. nih.gov In silico screening of pharmacokinetic and physicochemical properties (ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity) is also a crucial component. Studies have shown that thienopyrimidine-sulfonamide hybrids adhere to Lipinski's rule of five, indicating good cell membrane tolerability and potential drug-likeness. mdpi.com
Virtual Screening for Novel Thienopyrimidine Scaffolds and Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Scaffold-focused virtual screening, in particular, can be used to identify compounds with novel core structures (scaffold hops) that maintain similar activity to a known bioactive compound. nih.gov
This approach can be applied to discover new analogs based on the this compound scaffold. By using the thienopyrimidine core as a query, virtual libraries can be screened to find new derivatives with potentially improved potency, selectivity, or pharmacokinetic properties. For example, receptor-based virtual screening has been successfully used to identify hits for FGFR-1 inhibitors, demonstrating the utility of this method for kinase targets, which are often modulated by thienopyrimidine derivatives. mdpi.com This methodology allows for the efficient exploration of vast chemical space to prioritize compounds for synthesis and biological testing, accelerating the discovery of novel therapeutic agents. nih.gov
Advanced Research Methodologies and Techniques in 4 Benzylaminothieno 3,2 D Pyrimidine Research
Spectroscopic Techniques for Structural Elucidation and Interaction Studies (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental tools for the characterization of 4-benzylaminothieno[3,2-d]pyrimidine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and molecular weight, confirming the identity and purity of the compound. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum shows characteristic signals for the protons on the pyrimidine (B1678525) and thiophene (B33073) rings, as well as the benzyl (B1604629) group. acs.org For instance, a singlet at approximately 8.52 ppm is attributed to the proton at position C2 of the pyrimidine ring, while the thiophene protons appear as doublets. acs.org The protons of the benzyl group typically appear in the aromatic region (7.25-7.44 ppm) and as a doublet for the methylene (B1212753) bridge (CH₂) around 4.87 ppm. acs.org
| Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
|---|---|---|---|
| HC2 (pyrimidine) | 8.52 | s (singlet) | N/A |
| HN4 (amine) | 8.41 | t (triplet) | 6.5 |
| HC6 (thiophene) | 8.14 | d (doublet) | 5.3 |
| HC7 (thiophene) | 7.42 | d (doublet) | 5.5 |
| HC11,15 (benzyl) | 7.44 | d (doublet) | 7.7 |
| HC12,14 (benzyl) | 7.33 | t (triplet) | 7.7 |
| HC13 (benzyl) | 7.25 | t (triplet) | 7.5 |
| HC9 (methylene) | 4.87 | d (doublet) | 6.0 |
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in the molecule. The IR spectrum of a related thieno[3,2-d]pyrimidine (B1254671) derivative showed a key absorption band at 1620 cm⁻¹ corresponding to the C=N bond stretching within the pyrimidine ring. nih.gov Other characteristic peaks would include those for N-H stretching of the secondary amine, C-H stretching for the aromatic and aliphatic portions, and C=C stretching from the aromatic rings.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=N (pyrimidine) | Stretching | 1620-1699 |
| C=C (aromatic) | Stretching | 1570-1596 |
Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in determining the elemental composition. theaspd.com For the title compound, C₁₃H₁₁N₃S, the expected molecular ion peak would correspond to a mass-to-charge ratio (m/z) of approximately 241.31. acs.org
X-ray Crystallography of this compound and its Target-Ligand Complexes
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₁N₃S |
| Molecular Weight | 241.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 19.3430 (4) |
| b (Å) | 9.46296 (16) |
| c (Å) | 12.8221 (2) |
| β (°) | 94.3231 (17) |
| Volume (ų) | 2340.30 (7) |
| Z | 8 |
| Temperature (K) | 120 |
Flow Cytometry and Cell Imaging for Cellular Assays
To understand the biological effects of this compound derivatives, cell-based assays are essential. Flow cytometry and cell imaging techniques are used to assess cellular responses such as proliferation, cell cycle progression, and apoptosis (programmed cell death).
Flow Cytometry: This technique is used to analyze large populations of cells on an individual basis. In research involving related thieno[3,2-d]pyrimidines, flow cytometry with propidium (B1200493) iodide staining has been used to analyze the cell cycle distribution of cancer cells following treatment. nih.gov This can reveal if a compound causes cell cycle arrest at a specific phase (e.g., G1, S, or G2/M). Furthermore, by using markers like Annexin V and 7-aminoactinomycin D (7-AAD), researchers can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, thereby quantifying the compound's ability to induce apoptosis. nih.gov For example, after treatment with a halogenated thieno[3,2-d]pyrimidine, a significant increase in the population of Annexin V positive cells indicated that the compound induced apoptotic cell death. nih.gov
Cell Imaging: Fluorescence microscopy is a key cell imaging technique used to visualize the effects of compounds within cells. Some derivatives of the related benzothieno[3,2-d]pyrimidine scaffold have been shown to possess fluorescent properties. nih.gov This intrinsic fluorescence can be exploited for imaging, allowing researchers to observe the localization of the compound within cancer cells. nih.gov Such studies can help determine if the compound accumulates in specific organelles and can provide visual confirmation of its cellular uptake. nih.gov
Proteomic and Transcriptomic Profiling in Response to this compound Treatment
Proteomics and transcriptomics offer a global view of how a compound affects the cell by measuring changes in protein and gene expression levels, respectively. While comprehensive proteomic or transcriptomic studies specifically for this compound are not widely published, research on related thieno[3,2-d]pyrimidine derivatives provides insight into the potential molecular pathways affected by this class of compounds.
Proteomic Profiling: Research on other thieno[3,2-d]pyrimidine derivatives has shown that they can modulate the expression and activity of key signaling proteins. For example, in breast cancer cell lines, certain derivatives have been observed to downregulate the expression of epidermal growth factor receptor (EGFR) and the downstream signaling protein p-AKT. nih.gov Another derivative was found to downregulate heat shock protein 27 (HSP27) and p-ERK. nih.gov These findings suggest that compounds with a thieno[3,2-d]pyrimidine core can interfere with crucial cancer-related signaling pathways. Chemical proteomics, using immobilized ligands, has been employed for the broader class of pyrido[2,3-d]pyrimidines to identify numerous protein kinase targets, demonstrating the utility of this approach in target deconvolution.
Transcriptomic Profiling: Transcriptomic analysis investigates changes in messenger RNA (mRNA) levels to understand which genes are up- or downregulated following compound treatment. Studies on a thieno[3,2-d]pyrimidine-based SIRT1 activator have shown that it can influence inflammatory gene expression. acs.org This indicates that the thieno[3,2-d]pyrimidine scaffold can be a backbone for compounds that modulate gene transcription, particularly genes involved in inflammation and insulin (B600854) signaling. acs.org These types of analyses are critical for identifying the mechanism of action, discovering novel biological targets, and understanding potential off-target effects.
Future Perspectives and Translational Research Avenues for 4 Benzylaminothieno 3,2 D Pyrimidine
Development of Next-Generation Thienopyrimidine Analogs with Enhanced Specificity
The development of analogs from a lead compound is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. For 4-benzylaminothieno[3,2-d]pyrimidine, future efforts will likely focus on systematic structural modifications to enhance its specificity for particular biological targets, such as protein kinases.
Structure-activity relationship (SAR) studies on related thieno[3,2-d]pyrimidine (B1254671) series have shown that modifications at various positions on the scaffold can dramatically influence target engagement and selectivity. nih.gov For instance, research on analogous 4-substituted thieno[3,2-d]pyrimidines has demonstrated that altering the amine substituent at the C4 position is a viable strategy to modulate activity. nih.govnih.gov
Future analog development for this compound could explore:
Substitution on the Benzyl (B1604629) Moiety: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl group could modulate binding affinity and selectivity. This approach has been successful in optimizing other kinase inhibitors.
Modification of the Linker: The methylene (B1212753) linker of the benzyl group could be altered. For example, replacing it with other functional groups may change the conformational flexibility and interaction with the target protein.
Substitution on the Thienopyrimidine Core: While maintaining the core scaffold, substitutions at other available positions on the thiophene (B33073) ring could be explored to improve physicochemical properties and target engagement, a strategy that has proven effective for other thienopyrimidine inhibitors. nih.gov
The primary goal of these modifications would be to achieve high selectivity for a specific kinase, thereby minimizing off-target effects. Kinome-wide screening of newly synthesized analogs will be crucial to establish their selectivity profiles and identify candidates with the most promise for further development. nih.gov
Table 1: Potential Modifications for Next-Generation Analogs
| Modification Site | Proposed Change | Rationale |
| Benzyl Ring | Addition of halogens, methoxy (B1213986), or nitro groups | Modulate electronic properties and create new interactions with target protein. |
| Methylene Linker | Replacement with carbonyl, sulfonyl, or other groups | Alter bond angles and flexibility for improved binding. |
| Thiophene Ring | Introduction of small alkyl or halogen groups | Enhance metabolic stability and fine-tune target affinity. |
Exploration of Novel Preclinical Therapeutic Indications Beyond Initial Findings
The thieno[3,2-d]pyrimidine scaffold is a "privileged structure" known to exhibit a wide range of biological activities. nih.gov While its anticancer potential through kinase inhibition is the most explored avenue, future research on this compound should extend into other therapeutic areas where related compounds have shown promise.
Anti-parasitic Activity: Recent studies have identified thieno[3,2-d]pyrimidine derivatives as a new class of anthelmintics, with activity against both adult and egg stages of the whipworm Trichuris trichiura. researchgate.net Furthermore, other 4-substituted thieno[3,2-d]pyrimidines have demonstrated dual-stage antiplasmodial activity, making them potential candidates for malaria treatment. nih.govnih.gov Screening this compound and its future analogs against a panel of parasites could uncover novel anti-infective applications.
Anti-inflammatory and Neuroprotective Roles: Chronic inflammation and neuroinflammation are implicated in a wide range of diseases, from autoimmune disorders to neurodegenerative conditions like Alzheimer's disease. nih.gov Recently, thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator of inflammatory signaling pathways. nih.gov Given the established link between kinase signaling and inflammation, evaluating this compound in preclinical models of inflammatory diseases and neuroinflammation is a logical next step.
Table 2: Novel Therapeutic Indications for Thieno[3,2-d]pyrimidine Derivatives
| Therapeutic Area | Specific Indication | Supporting Evidence for Scaffold |
| Infectious Disease | Anthelmintic (Trichuriasis) | 2,4-Diaminothieno[3,2-d]pyrimidines show efficacy. researchgate.net |
| Antimalarial | 4-Substituted analogs are active against Plasmodium. nih.govnih.gov | |
| Inflammatory Disease | Acute Liver Injury | RIPK2 inhibitors with a thieno[3,2-d]pyrimidine core show efficacy. nih.gov |
| Neurological Disorders | Neuroinflammation | Purinergic receptor antagonists with this core have been proposed for CNS disorders. google.com |
Combination Strategies with Existing Preclinical Therapeutics
The future of cancer treatment is increasingly moving towards combination therapies that target multiple pathways simultaneously to enhance efficacy and overcome drug resistance. researchgate.net As a potential kinase inhibitor, this compound is a prime candidate for preclinical evaluation in combination with other anticancer agents.
Synergy with Standard Chemotherapy: Many kinase inhibitors have shown synergistic effects when combined with traditional cytotoxic agents. The rationale is that the targeted agent can halt cell proliferation or induce cell cycle arrest, making cancer cells more susceptible to the DNA-damaging effects of chemotherapy. nih.govalliedacademies.org Preclinical studies combining this compound with standard-of-care chemotherapies in various cancer cell lines would be essential to identify potential synergistic interactions.
Combination with Other Targeted Therapies: Combining inhibitors that target different nodes within the same or parallel signaling pathways is a powerful strategy to prevent the emergence of resistance. For instance, if this compound is found to inhibit a specific kinase in the PI3K/AKT/mTOR pathway, combining it with an inhibitor of another kinase in that pathway could lead to a more profound and durable response. mdpi.com
Combination with Immunotherapy: A burgeoning area of research involves the combination of targeted therapies with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies). researchgate.netnih.gov Some kinase inhibitors can modulate the tumor microenvironment, making it more permissive to an anti-tumor immune response. Investigating whether this compound can enhance the efficacy of immunotherapy in preclinical cancer models represents a cutting-edge translational avenue.
Challenges and Opportunities in Thienopyrimidine Research and Drug Discovery
Despite the therapeutic promise of the thienopyrimidine scaffold, several challenges must be addressed to translate compounds like this compound into clinical candidates.
Challenges:
Pharmacokinetics and Bioavailability: A significant hurdle for many small molecule inhibitors, including thienopyrimidines, is achieving favorable pharmacokinetic properties. Poor aqueous solubility can lead to low and variable oral bioavailability, complicating dosing and potentially reducing efficacy. pharmaceutical-journal.comnih.govoutsourcedpharma.com Future development will require careful optimization of the molecule's physicochemical properties.
Selectivity: As bioisosteres of purines, thienopyrimidines can interact with numerous ATP-binding sites across the kinome. Achieving high selectivity for the desired target kinase over others is critical to minimize toxicity and off-target effects. researchgate.net
Acquired Resistance: As with all targeted therapies, the potential for cancer cells to develop resistance through mutations in the target protein or activation of bypass signaling pathways is a major concern.
Opportunities:
Privileged Scaffold: The thienopyrimidine core is a well-validated "privileged scaffold" present in several compounds that have entered clinical trials, indicating its therapeutic potential and acceptable safety profile. nih.govresearchgate.net This existing knowledge base can accelerate the development of new derivatives.
Kinase Inhibition: The vast and still growing landscape of protein kinases implicated in human disease provides a wealth of potential targets for new thienopyrimidine-based inhibitors. researchgate.netresearchgate.netresearchgate.net
Precision Medicine: The development of highly selective thienopyrimidine inhibitors, guided by structural biology and computational modeling, aligns perfectly with the goals of precision medicine. By targeting specific oncogenic drivers, these compounds could offer tailored treatments for patient subpopulations with a higher likelihood of response.
Q & A
Q. Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Chlorothieno[3,2-d]pyrimidine + Benzylamine | Nucleophilic substitution |
| 2 | NaH/DMF, 80°C, 12h | Deprotonation and coupling |
| 3 | Column chromatography (SiO₂, EtOAc/hexane) | Purification |
Advanced: How do substituent variations at the 2- and 4-positions modulate biological activity?
Answer:
Substituents at the 2- and 4-positions significantly influence target affinity and solubility. For example:
- 4-Position : The benzylamino group enhances interactions with hydrophobic pockets in kinase ATP-binding domains (e.g., EGFR), as seen in analogues with similar scaffolds . Replacing benzyl with bulkier groups (e.g., m-bromophenyl) may improve selectivity but reduce solubility.
- 2-Position : Methoxy or methylthio groups increase electron density, stabilizing π-π stacking with aromatic residues in target proteins . However, steric hindrance from larger groups (e.g., trifluoromethyl) can disrupt binding .
Q. Methodological Approach :
- SAR Studies : Synthesize derivatives with systematic substituent changes (e.g., -OCH₃, -SCH₃, -CF₃) and evaluate via kinase inhibition assays .
- Computational Docking : Use tools like AutoDock to predict binding modes and guide structural optimization .
Advanced: How is X-ray crystallography applied to validate the molecular structure of thieno[3,2-d]pyrimidine derivatives?
Answer:
Single-crystal X-ray diffraction resolves bond lengths, angles, and non-covalent interactions critical for activity. For this compound derivatives:
Q. Table 2: Crystallographic Data for a Representative Derivative
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | 0.029 |
| Dihedral Angle | 69.49° |
| Hydrogen Bonds | N4–H4⋯N1, C15–H15⋯N3A |
Advanced: How can researchers resolve contradictions in reported bioactivity data across derivatives?
Answer:
Discrepancies often arise from variations in assay conditions, substituent effects, or off-target interactions. Strategies include:
- Standardized Assays : Re-evaluate compounds under uniform conditions (e.g., ATP concentration in kinase assays) .
- Metabolic Stability Tests : Assess liver microsome stability to rule out pharmacokinetic confounders .
- Orthogonal Validation : Combine biochemical assays (e.g., ELISA) with cellular models (e.g., cancer cell lines) .
Case Study : A derivative showing poor activity in vitro but efficacy in vivo may require metabolite profiling to identify active intermediates .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzylamine integration at δ 4.5–5.0 ppm) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 268.0842 for C₁₃H₁₁N₃S).
- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients .
Advanced: What in vitro assays are used to evaluate kinase inhibition by thieno[3,2-d]pyrimidine derivatives?
Answer:
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, PI3K) with ADP-Glo™ or fluorescence-based detection .
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with positive controls (e.g., gefitinib for EGFR) .
- Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Q. Table 3: Example Bioactivity Data
| Derivative | EGFR IC₅₀ (nM) | PI3Kα IC₅₀ (nM) |
|---|---|---|
| 4-Benzylamino | 58 ± 4 | >10,000 |
| 4-(m-Bromophenyl) | 12 ± 2 | 420 ± 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
